molecular formula C28H30N6OS B1684524 マスティニブ CAS No. 790299-79-5

マスティニブ

カタログ番号: B1684524
CAS番号: 790299-79-5
分子量: 498.6 g/mol
InChIキー: WJEOLQLKVOPQFV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

マシティニブは、シグナル伝達カスケードを介して様々なタンパク質の活性化に関与する特定の酵素を標的とするチロシンキナーゼ阻害剤です。 主に動物、特に犬の肥満細胞腫の治療に使用され、癌、神経変性疾患、炎症性疾患など、様々なヒトの病状の治療において可能性を示しています .

科学的研究の応用

マシティニブは、広範囲の科学研究における応用を持っています。

    化学: チロシンキナーゼ阻害剤のモデル化合物として使用されます。

    生物学: 細胞シグナル伝達経路および酵素阻害に対する効果について調査されています。

    医学: 癌、神経変性疾患、および炎症性疾患の治療における可能性について探求されています。

    産業: 新しい治療薬および薬剤製剤の開発に使用されています .

作用機序

マシティニブは、シグナル伝達カスケードを介して多くのタンパク質の活性化に関与する酵素であるチロシンキナーゼを阻害することにより、その効果を発揮します。 特に、マシティニブは、いくつかのタイプの癌で過剰発現または変異している受容体チロシンキナーゼc-Kitを標的としています。 また、血小板由来成長因子受容体、リンパ球特異的タンパク質チロシンキナーゼ、接着斑キナーゼ、および線維芽細胞成長因子受容体3などの他のキナーゼも阻害します .

生化学分析

Biochemical Properties

Masitinib interacts with several enzymes and proteins. It inhibits tyrosine kinases, enzymes responsible for the activation of many proteins by signal transduction cascades . Specifically, masitinib targets the receptor tyrosine kinase c-Kit, which is found to be overexpressed or mutated in several types of cancer . It also inhibits the platelet-derived growth factor receptor (PDGFR), lymphocyte-specific protein tyrosine kinase (Lck), focal adhesion kinase (FAK), and fibroblast growth factor receptor 3 (FGFR3), as well as CSF1R .

Cellular Effects

Masitinib has shown to have various effects on cells. It has potential neuroprotective effects by modulating key pathways implicated in neurodegeneration . It has been reported to inhibit certain kinases interfering with cell proliferation and survival, reduce neuroinflammation, and exhibit antioxidant activity . In breast cancer cells, masitinib promotes cell proliferation and cell invasion .

Molecular Mechanism

Masitinib exerts its effects at the molecular level through several mechanisms. It inhibits tyrosine kinases, which are responsible for the activation of many proteins by signal transduction cascades . It targets the receptor tyrosine kinase c-Kit, which is found to be overexpressed or mutated in several types of cancer . Masitinib forms highly stable and specific H-bond interactions with Mpro through its pyridine and aminothiazole rings .

Temporal Effects in Laboratory Settings

It has been reported that masitinib consistently demonstrated neuroprotective properties in various studies

Metabolic Pathways

Masitinib is involved in several metabolic pathways. Phase I metabolic reactions of masitinib include reduction, demethylation, hydroxylation, oxidative deamination, oxidation, and N-oxide formation . Phase II metabolic pathways involve the direct conjugation of masitinib, N-demethyl metabolites, and oxidative metabolites with glucuronic acid .

Transport and Distribution

Masitinib interacts with organic cation transporters (OCT and Multidrug and Toxin Extrusion proteins—MATE-) . It has been indicated that OCT1 and hOCT2 are especially potent masitinib translocators across cell membranes .

Subcellular Localization

It is known that masitinib is mainly detected in the cytoplasm of MDA-MB-231 breast cancer cells

準備方法

合成経路と反応条件

マシティニブは、重要な中間体の生成を含む複数段階のプロセスで合成されます。 通常、4-メチル-3-ニトロ安息香酸の調製から始まり、ニトロ化、還元、チアゾール誘導体とのカップリングなど、一連の反応が行われます。

工業生産方法

マシティニブの工業生産では、大規模製造のために合成経路を最適化しています。 これには、高収率反応、効率的な精製技術、および最終製品の一貫性と純度を確保するための厳格な品質管理対策の使用が含まれます .

化学反応の分析

反応の種類

マシティニブは、以下を含む様々な化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物には、スルホキシド、スルホン、および置換ピペラジン化合物などの、マシティニブの様々な誘導体があります .

類似化合物との比較

類似化合物

マシティニブの独自性

マシティニブは、c-Kitに対する高い選択性と、既知の毒性に関連するキナーゼに影響を与えることなく、限られた数のキナーゼを阻害する能力によって、独自性を持ちます。 この選択的な阻害プロファイルは、他のチロシンキナーゼ阻害剤と比較して、より安全なプロファイルを暗示しています .

特性

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N6OS/c1-20-5-10-24(16-25(20)31-28-32-26(19-36-28)23-4-3-11-29-17-23)30-27(35)22-8-6-21(7-9-22)18-34-14-12-33(2)13-15-34/h3-11,16-17,19H,12-15,18H2,1-2H3,(H,30,35)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEOLQLKVOPQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CS4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001000207
Record name 4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790299-79-5
Record name Masitinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790299-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Masitinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0790299795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Masitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11526
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MASITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M59NC4E26P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Masitinib
Reactant of Route 2
Reactant of Route 2
Masitinib
Reactant of Route 3
Reactant of Route 3
Masitinib
Reactant of Route 4
Reactant of Route 4
Masitinib
Reactant of Route 5
Reactant of Route 5
Masitinib
Reactant of Route 6
Reactant of Route 6
Masitinib
Customer
Q & A

Q1: What are the primary targets of Masitinib?

A1: Masitinib is a tyrosine kinase inhibitor that primarily targets wild-type and mutant forms of c-Kit, as well as platelet-derived growth factor receptors alpha and beta (PDGFRα/β), and Lyn kinase. [, , , , , ]

Q2: How does Masitinib interact with its target kinases?

A2: Masitinib acts as a competitive inhibitor of ATP for the ATP-binding site on its target kinases. [, , ] Molecular modeling suggests that Masitinib binds within the transmembrane region of a homology-modeled human ABCG2 transporter. []

Q3: What are the downstream effects of Masitinib's kinase inhibition?

A3: Masitinib's inhibition of c-Kit, PDGFRα/β, and Lyn leads to a variety of downstream effects, including:

  • Inhibition of mast cell proliferation, differentiation, degranulation, and migration [, , ]
  • Reduced release of pro-tumoral and pro-inflammatory cytokines from mast cells [, ]
  • Modulation of macrophage polarization towards an anti-tumoral phenotype [, ]
  • Inhibition of tumor cell proliferation and induction of apoptosis in various cancers [, , , , , , ]
  • Reduced neuroinflammation and neuroprotection in models of neurodegenerative diseases [, , ]
  • Amelioration of airway inflammation and improved lung mechanics in asthma models []
  • Reduced vascular leakage in models of diabetic retinopathy []

Q4: Does Masitinib exhibit any activity against other targets?

A4: While Masitinib is highly selective for c-Kit, PDGFRα/β, and Lyn, it also demonstrates weaker inhibition of fibroblast growth factor receptor 3 (FGFR3) and the intracellular kinase Fyn. [, ] Additionally, Masitinib has been shown to inhibit the main protease (3CLpro) of several coronaviruses, including SARS-CoV-2. []

Q5: What is the route of administration for Masitinib?

A8: Masitinib is typically administered orally. [, , , ]

Q6: How is Masitinib absorbed and distributed in the body?

A9: Masitinib demonstrates good oral bioavailability. [, ] Pharmacokinetic modeling suggests a large volume of distribution, indicating extensive tissue diffusion. []

Q7: What are the primary routes of Masitinib metabolism and excretion?

A10: Masitinib is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, mainly CYP3A4 and CYP2C8, with minor contributions from CYP3A5 and CYP2D6. [, ] The primary metabolite is N-desmethyl Masitinib. []

Q8: Are there any known drug interactions with Masitinib?

A11: As Masitinib is primarily metabolized by CYP enzymes, co-administration with drugs that inhibit or induce these enzymes could lead to altered Masitinib exposure. []

Q9: Does Masitinib interact with drug transporters?

A12: Yes, Masitinib interacts with organic cation transporters (OCTs), particularly OCT1 and hOCT2, which facilitate its transport across cell membranes. []

Q10: What in vitro models have been used to study the efficacy of Masitinib?

A13: A variety of human and canine cancer cell lines have been used to assess Masitinib's anti-proliferative and pro-apoptotic effects, including pancreatic cancer, melanoma, mast cell tumor, hemangiosarcoma, osteosarcoma, and prostate cancer cell lines. [, , , , , , ]

Q11: What in vivo models have been used to study the efficacy of Masitinib?

A11: Masitinib efficacy has been demonstrated in various animal models:

  • Mouse models of pancreatic cancer, melanoma, and Alzheimer's disease [, , , ]
  • Rat model of diabetic retinopathy []
  • Canine models of mast cell tumors, atopic dermatitis, and pulmonary hypertension [, , ]
  • Feline models of allergic asthma and injection-site sarcoma [, ]

Q12: Has Masitinib been evaluated in clinical trials?

A12: Yes, Masitinib has been evaluated in clinical trials for various indications in both human and veterinary medicine. Positive phase II and III clinical trial results have been reported for:

  • Canine mast cell tumors [, , ]
  • Canine atopic dermatitis []
  • Human amyotrophic lateral sclerosis []
  • Human progressive forms of multiple sclerosis []
  • Human severe asthma []

Q13: Are there any known mechanisms of resistance to Masitinib?

A13: While Masitinib has shown promise in treating various diseases, resistance can develop, potentially through mechanisms such as:

  • Mutations in target kinases that reduce Masitinib binding affinity []
  • Upregulation of alternative signaling pathways that bypass the inhibited kinases []
  • Increased expression of drug efflux transporters that reduce intracellular Masitinib concentrations [, ]

Q14: What is the safety profile of Masitinib?

A17: Masitinib has generally been well-tolerated in clinical trials, with most adverse events being mild to moderate in severity. [, ] The most common adverse events reported include:

  • Gastrointestinal disturbances, such as diarrhea, vomiting, and nausea [, , ]
  • Skin reactions, such as rash [, ]
  • Hematologic abnormalities, such as neutropenia and proteinuria [, , ]

Q15: Are there any specific drug delivery strategies being explored for Masitinib?

A15: While the research papers primarily focus on Masitinib's oral administration, further research could explore targeted drug delivery approaches to enhance its efficacy and minimize potential side effects.

Q16: Are there any known biomarkers for predicting Masitinib efficacy or toxicity?

A19: Research suggests that tumor response at 6 months during Masitinib treatment could be a strong predictor of long-term survival in dogs with mast cell tumors. [] Additionally, mutations in c-Kit exon 11 have been associated with better treatment outcomes in dogs with mast cell tumors treated with Masitinib. []

Q17: What analytical methods are commonly used for Masitinib characterization and quantification?

A20: While not explicitly detailed in the provided research, common analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry are likely employed for Masitinib's analysis in biological samples. [, ]

Q18: What quality control measures are in place for Masitinib development and manufacturing?

A21: As a drug approved for use in both human and veterinary medicine, Masitinib's development and manufacturing processes adhere to stringent quality control standards to ensure its consistency, safety, and efficacy. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。